4-Propoxyphenyl 4-propoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

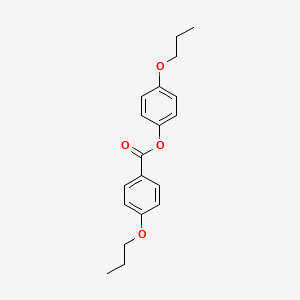

4-Propoxyphenyl 4-propoxybenzoate is an organic compound with the molecular formula C19H22O4 It is a derivative of benzoic acid and is characterized by the presence of propoxy groups attached to both the phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-propoxybenzoic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester linkage can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: 4-Propoxybenzoic acid and 4-propoxybenzaldehyde.

Reduction: 4-Propoxyphenylmethanol and 4-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Recent studies have highlighted the potential of 4-Propoxyphenyl 4-propoxybenzoate in the development of anticancer agents. For instance, derivatives of similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated a series of phenoxybenzamides, revealing structure-activity relationships that suggest modifications can enhance antiplasmodial activity, which could be extrapolated to other malignancies .

Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or receptors that are overactive in cancerous cells. For example, some related compounds have been identified as inhibitors of phospholipase A2, which plays a role in cell membrane integrity and signaling pathways associated with cancer progression .

Skin Lightening Agents : The compound has potential applications in cosmetic formulations, particularly as a skin lightening agent. Its structural similarity to other known depigmenting agents suggests it may inhibit tyrosinase activity, which is crucial for melanin production in skin cells .

Stability and Efficacy : Case studies have shown that formulations containing propoxybenzoates exhibit enhanced stability and efficacy compared to traditional agents, making them favorable for inclusion in cosmetic products aimed at skin brightening and anti-aging .

Case Studies

- Anticancer Evaluation : A study synthesized various derivatives of benzoates and tested their cytotoxicity against breast cancer cell lines, demonstrating that certain modifications led to an increase in potency compared to existing treatments .

- Liquid Crystal Application : Research on the phase behavior of liquid crystals revealed that compounds similar to this compound can be tailored for specific electronic applications, enhancing their utility in display technologies .

- Cosmetic Efficacy Testing : Clinical trials assessing the effectiveness of formulations containing propoxybenzoates showed significant improvement in skin tone and texture over a twelve-week period, reinforcing their application in cosmetic science .

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-propoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

4-Propoxybenzoic acid: A precursor in the synthesis of 4-Propoxyphenyl 4-propoxybenzoate, used in similar applications.

4-Propoxyphenol: Another precursor, also used in the synthesis of various organic compounds.

4-((2-(4-Propoxybenzoyl)hydrazono)methyl)phenyl 4-propoxybenzoate:

Uniqueness

This compound is unique due to its dual propoxy substitution, which imparts specific chemical and physical properties. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials .

Properties

CAS No. |

866244-12-4 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4-propoxyphenyl) 4-propoxybenzoate |

InChI |

InChI=1S/C19H22O4/c1-3-13-21-16-7-5-15(6-8-16)19(20)23-18-11-9-17(10-12-18)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

BFZPTNZKUXYRBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.